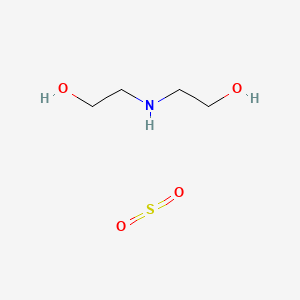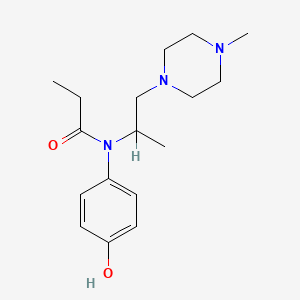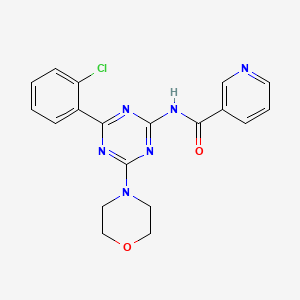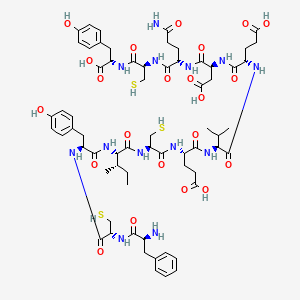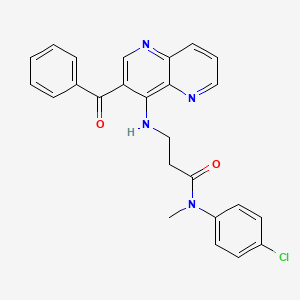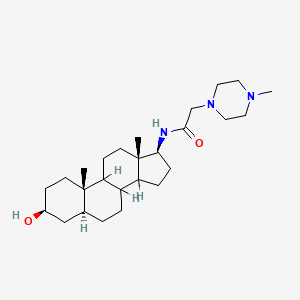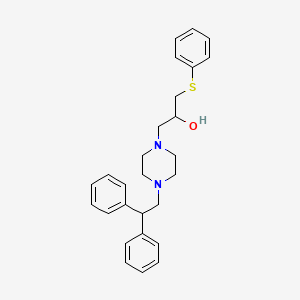
1-(2,2-Diphenylethyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylethyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the diphenylethyl group: This step might involve the alkylation of the piperazine ring with 2,2-diphenylethyl halides under basic conditions.
Addition of the hydroxy-phenylthiopropyl group: This could be done through nucleophilic substitution reactions where the piperazine derivative reacts with 2-hydroxy-3-phenylthiopropyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diphenylethyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The phenylthiopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylethyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Diphenylethyl)piperazine: Lacks the hydroxy-phenylthiopropyl group.
4-(2-Hydroxy-3-phenylthiopropyl)piperazine: Lacks the diphenylethyl group.
1-(2,2-Diphenylethyl)-4-(2-hydroxyethyl)piperazine: Has a simpler hydroxyethyl group instead of the hydroxy-phenylthiopropyl group.
Uniqueness
1-(2,2-Diphenylethyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine is unique due to the presence of both the diphenylethyl and hydroxy-phenylthiopropyl groups, which might confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
143760-00-3 |
|---|---|
Molecular Formula |
C27H32N2OS |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[4-(2,2-diphenylethyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C27H32N2OS/c30-25(22-31-26-14-8-3-9-15-26)20-28-16-18-29(19-17-28)21-27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-15,25,27,30H,16-22H2 |
InChI Key |
ZWVRSXWSCRKTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2)O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


